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Compound of Interest

3-Ethoxy-4-
Compound Name:
ethoxycarbonylphenylacetic acid

Cat. No.: B026040

This guide provides a comprehensive comparison of the characterization data for 3-Ethoxy-4-
ethoxycarbonylphenylacetic acid, a key intermediate in the synthesis of the antidiabetic drug
Repaglinide. For the purpose of objective comparison, two alternative compounds, m-
hydroxyphenylacetic acid and 3-Ethoxy-4-methoxycarbonylphenylacetic acid, have been
selected. This document is intended for researchers, scientists, and drug development
professionals, offering a side-by-side view of key physical and spectral properties, detailed
experimental protocols for characterization, and visual representations of relevant chemical
pathways and workflows.

Physicochemical and Spectroscopic Data
Comparison

The following tables summarize the key characterization data for 3-Ethoxy-4-
ethoxycarbonylphenylacetic acid and the selected alternative compounds.

Table 1: Physicochemical Properties
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3-Ethoxy-4- m- 3-Ethoxy-4-
Property ethoxycarbonylphe Hydroxyphenylacet methoxycarbonylp
nylacetic acid ic acid henylacetic acid
CAS Number 99469-99-5 621-37-4[1] 503834-19-3
Molecular Formula Ci13H1605[2] CsHsOs3[1] C12H1405
Molecular Weight 252.26 g/mol [2] 152.15 g/mol [1] 238.24 g/mol
Melting Point 78-80 °C 129 °C[1] Not available
. , 414.8 °C @ 760 _ _
Boiling Point Not available Not available
mmHg
White to pale yellow ) )
Appearance . Solid[1] Not available
solid
Table 2: Spectroscopic Data
3-Ethoxy-4- m- 3-Ethoxy-4-
Technique ethoxycarbonylphe Hydroxyphenylacet methoxycarbonylp
nylacetic acid ic acid henylacetic acid
Data available, shows Spectra available,
'H NMR characteristic ethoxy shows characteristic No experimental data
and phenylacetic acid aromatic and acetic found.
protons. acid protons.[3]
) ) No experimental data
13C NMR Data available. Data available.[4]

found.

Mass Spectrometry

Data available.

GC-MS and MS-MS
data available.[4][5]

No experimental data

found.

Infrared (IR)

Spectroscopy

Data available, shows
characteristic C=0

and O-H stretching.

Data available.

No experimental data

found.

Experimental Protocols
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The following are detailed methodologies for the key characterization techniques cited above.
These protocols are generalized for the analysis of phenylacetic acid derivatives and can be
adapted for the specific compounds in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound by analyzing the
magnetic properties of its atomic nuclei.

Instrumentation: A 400 MHz or higher NMR spectrometer.
Sample Preparation:
» Weigh 5-10 mg of the sample accurately.

¢ Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCls,
DMSO-ds).

e Transfer the solution to a 5 mm NMR tube.

IH NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 16 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

13C NMR Acquisition:

o Pulse Program: Proton-decoupled pulse sequence.
e Spectral Width: 240 ppm.

e Number of Scans: 1024 or more, due to the low natural abundance of 13C.
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o Relaxation Delay: 2 seconds.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound and
to gain structural information from its fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an
appropriate ionization source (e.g., Electrospray lonization - ESI).

Sample Preparation:

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g.,
methanol, acetonitrile).

e Add a small amount of formic acid or ammonium hydroxide to the solution to facilitate
ionization in positive or negative mode, respectively.

Data Acquisition (ESI-MS):

lonization Mode: Positive and/or negative ion mode.

Mass Range:m/z 50-1000.

Capillary Voltage: 3-4 kV.

Source Temperature: 100-120 °C.

Nebulizer Gas (Nz2): Flow rate appropriate for the instrument.
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Data Analysis:
« |dentify the molecular ion peak ([M+H]* or [M-H]").

o Calculate the exact mass and determine the elemental composition using the instrument's
software.

e For tandem MS (MS/MS), select the molecular ion and subject it to collision-induced
dissociation (CID) to obtain a fragmentation pattern. Analyze the fragment ions to deduce
structural information.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the
absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

e Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:

e Spectral Range: 4000-400 cm™1,

e Resolution: 4 cm~1.

e Number of Scans: 16-32.

» Background: A background spectrum of the empty ATR crystal should be collected before
running the sample.

Data Analysis:

« Identify the characteristic absorption bands for functional groups (e.g., O-H stretch of the
carboxylic acid, C=0 stretch of the acid and ester, C-O stretches, and aromatic C-H and
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C=C stretches).

o Compare the obtained spectrum with reference spectra if available.

Visualizations

The following diagrams illustrate the synthesis pathway of 3-Ethoxy-4-
ethoxycarbonylphenylacetic acid and a general workflow for its characterization.
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Synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid

m-Hydroxyphenylacetic acid

Ethanol, Acid catalyst

3-Ethoxy-4-ethoxycarbonylphenylacetic acid

Click to download full resolution via product page

Caption: Synthetic pathway of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid.
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Characterization Workflow
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Caption: General workflow for the characterization of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to the Characterization of 3-
Ethoxy-4-ethoxycarbonylphenylacetic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b026040#cross-validation-of-3-ethoxy-4-
ethoxycarbonylphenylacetic-acid-characterization-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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